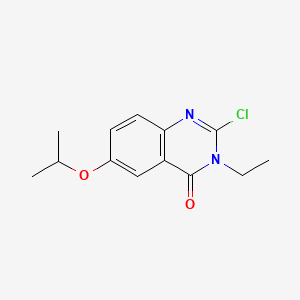
2-Chloro-3-ethyl-6-isopropoxyquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chloro group, an ethyl group, and a propan-2-yloxy group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated to introduce the chloro group.
Cyclization: The chlorinated aniline undergoes cyclization with an appropriate aldehyde or ketone to form the quinazolinone core.
Alkylation: The quinazolinone core is then alkylated with ethyl and propan-2-yloxy groups under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups.
Hydrolysis: The propan-2-yloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Products with hydroxyl groups replacing the propan-2-yloxy group.
科学研究应用
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
2-chloro-3-ethylquinazolin-4-one: Lacks the propan-2-yloxy group.
3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one: Lacks the chloro group.
2-chloro-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one: Lacks the ethyl group.
Uniqueness
2-chloro-3-ethyl-6-(propan-2-yloxy)-3,4-dihydroquinazolin-4-one is unique due to the presence of all three substituents (chloro, ethyl, and propan-2-yloxy) on the quinazolinone core
属性
分子式 |
C13H15ClN2O2 |
|---|---|
分子量 |
266.72 g/mol |
IUPAC 名称 |
2-chloro-3-ethyl-6-propan-2-yloxyquinazolin-4-one |
InChI |
InChI=1S/C13H15ClN2O2/c1-4-16-12(17)10-7-9(18-8(2)3)5-6-11(10)15-13(16)14/h5-8H,4H2,1-3H3 |
InChI 键 |
PEFYOGQWAYHWIF-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2=C(C=CC(=C2)OC(C)C)N=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


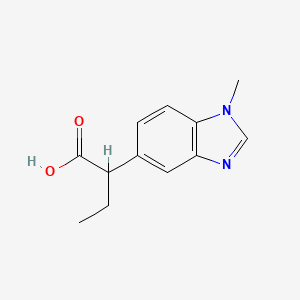
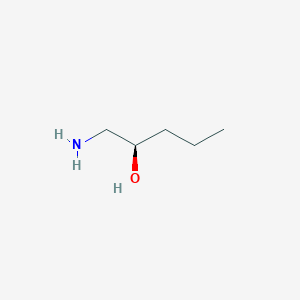
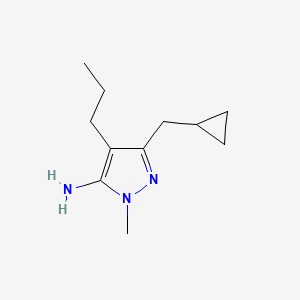
![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
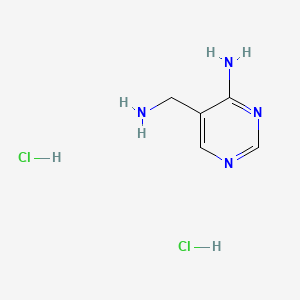
![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)
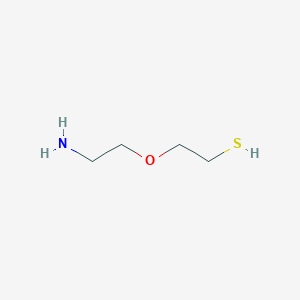
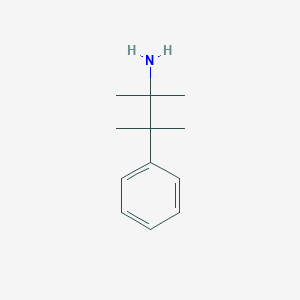
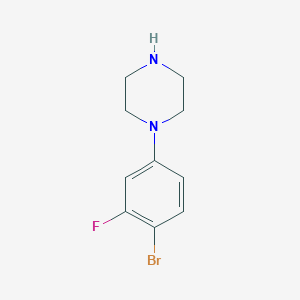
![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)


